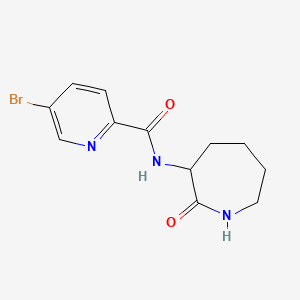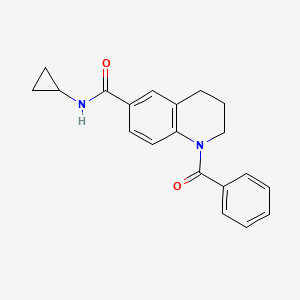![molecular formula C12H16ClN3O3 B7560192 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7560192.png)
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid, also known as CP-690,550, is a small molecule drug that has been studied for its potential use in treating autoimmune diseases. The compound was first synthesized in 2003 by Pfizer, and since then, it has been the subject of numerous scientific studies.
Wirkmechanismus
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid is a JAK inhibitor, which means that it blocks the activity of Janus kinase enzymes. JAKs are involved in a variety of cellular signaling pathways, including those that are important for the immune response. By inhibiting JAK, this compound can help to reduce the production of cytokines and other inflammatory molecules, which can help to alleviate symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, this compound has also been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of certain cancer cells, and it may also have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid for lab experiments is its specificity for JAK enzymes. Because the compound targets a specific enzyme, it can help researchers to study the role of JAK in various biological processes. However, one limitation of the compound is that it can have off-target effects, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid. One area of interest is the development of more selective JAK inhibitors that have fewer off-target effects. Another area of research is the use of this compound in combination with other drugs for the treatment of autoimmune diseases. Finally, there is interest in studying the potential neuroprotective effects of the compound in the context of neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid involves several steps, starting with the reaction of 5-chloro-2,4-dihydroxypyrimidine with isobutyraldehyde to form 5-chloro-2-isobutyrylaminopyrimidine. This intermediate is then reacted with ethyl 2-bromoacetate to form ethyl 2-(5-chloro-2-isobutyrylaminopyrimidin-4-yl)acetate. After hydrolysis of the ester group and subsequent reaction with tert-butyl carbazate, this compound is obtained.
Wissenschaftliche Forschungsanwendungen
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid has been studied for its potential use in treating autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. The compound works by inhibiting a specific enzyme called Janus kinase (JAK), which plays a key role in the immune response. By blocking JAK, this compound can help to reduce inflammation and prevent the immune system from attacking healthy tissues.
Eigenschaften
IUPAC Name |
2-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-4-8(12(18)19)15-11(17)9-7(13)5-14-10(16-9)6(2)3/h5-6,8H,4H2,1-3H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFCGTGSGKXJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=NC(=NC=C1Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7560118.png)

![2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7560131.png)
![3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile](/img/structure/B7560132.png)
![1-[(E)-3-chloroprop-2-enyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7560137.png)
![5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7560140.png)





![Methyl 2-{[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbonyl]amino}benzoate](/img/structure/B7560186.png)
![N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7560200.png)
